

Alagebrium (ALT-711) Development: A Technical Support Analysis of its Discontinuation

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Technical Support Center - Alagebrium (ALT-711) Experimental Data

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the development and subsequent discontinuation of **Alagebrium** (ALT-711), a once-promising agent targeting advanced glycation end-products (AGEs).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Alagebrium** (ALT-711) development?

The development of **Alagebrium** was halted due to a combination of two primary factors:

- Insufficient Clinical Efficacy: In pivotal clinical trials, particularly in patients with heart failure, **Alagebrium** failed to meet its primary endpoints. For instance, the BENEFICIAL trial, a randomized, double-blind, placebo-controlled study, found no significant improvement in exercise tolerance (peak VO₂) in patients with systolic heart failure treated with **Alagebrium** compared to placebo.[1][2] While some smaller, open-label studies had shown promise in improving certain cardiovascular parameters, these findings were not consistently replicated in larger, more robust trials.[3][4][5]
- Financial Constraints: Synvista Therapeutics Inc. (formerly Alteon Inc.), the company developing Alagebrium, faced significant financial difficulties. In early 2009, the company



announced the termination of all ongoing clinical trials of **Alagebrium**, citing a review of its clinical development portfolio and its financial status.[1]

Q2: What was the proposed mechanism of action for Alagebrium?

Alagebrium was designed as an "AGE breaker." Its primary mechanism of action was the chemical cleavage of pre-formed α -dicarbonyl-based cross-links between proteins, which are a hallmark of advanced glycation end-products.[6] These AGEs contribute to the stiffening of tissues, particularly in the cardiovascular system, and are implicated in the pathophysiology of aging and diabetic complications. By breaking these cross-links, **Alagebrium** was expected to restore the elasticity and function of tissues.

Furthermore, **Alagebrium** was found to modulate the downstream signaling pathways initiated by the interaction of AGEs with their cellular receptor, the Receptor for Advanced Glycation End-products (RAGE). This interaction is known to trigger inflammatory and oxidative stress responses.

Q3: Were there any safety concerns with **Alagebrium**?

Based on the available clinical trial data, **Alagebrium** was generally well-tolerated.[1][4] The most commonly reported adverse events were gastrointestinal symptoms.[4] However, the discontinuation of its development was not primarily driven by safety issues but rather by the lack of demonstrated efficacy and financial challenges.

Troubleshooting Experimental Discrepancies

For researchers investigating AGE breakers, understanding the nuances of **Alagebrium**'s clinical trial outcomes is crucial. Here are some potential reasons for discrepancies between preclinical and clinical results:

Species-Specific Differences in AGEs: Preclinical studies in animal models, particularly
rodents, showed promising results with Alagebrium. However, it has been suggested that
the types of AGE cross-links prevalent in these animal models may differ from those most
abundant in humans. Specifically, Alagebrium is not effective against glucosepane, the most
common AGE cross-link found in human tissues. This fundamental difference could explain
the lack of translation from preclinical success to clinical efficacy.



- Patient Population and Disease Severity: The patient populations enrolled in the clinical trials
 for Alagebrium had established cardiovascular disease. It is possible that the therapeutic
 window for an AGE breaker is earlier in the disease process before irreversible tissue
 damage has occurred. The stage and severity of the disease at the time of intervention could
 significantly impact the observed outcomes.
- Dosage and Treatment Duration: While various dosages and treatment durations were explored, it is possible that the optimal therapeutic regimen for achieving significant clinical benefit in humans was not identified within the conducted trials. For instance, an open-label study by Little et al. used a higher daily dose (420 mg) and showed some positive effects, whereas the larger BENEFICIAL trial used a 400 mg daily dose (200 mg twice daily) and failed to meet its primary endpoint.[3][7]

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative data from two key clinical trials investigating the efficacy of **Alagebrium** in patients with heart failure.

Table 1: Open-Label Study in Diastolic Heart Failure (Little et al., 2005)[3]



Parameter	Baseline (Mean ± SD)	16-Week Follow-up (Mean ± SD)	P-value
Primary and Secondary Endpoints			
Left Ventricular Mass (g)	124 ± 35	119 ± 34	.036
E/E' Ratio	10.6 ± 2.7	9.4 ± 1.9	.076
E' (cm/s)	7.3 ± 1.2	8.4 ± 1.7	.045
Minnesota Living with Heart Failure Score	41 ± 21	32 ± 21	.01
Peak Exercise Oxygen Consumption (ml/kg/min)	13.1 ± 3.3	No significant change	NS
Aortic Distensibility	Not reported	No significant change	NS
Blood Pressure	Not reported	No significant change	NS

Table 2: BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure (Hartog et al., 2011)[2]



Parameter	Alagebrium Group (Change from Baseline; Mean ± SEM)	Placebo Group (Change from Baseline; Mean ± SEM)	P-value
Primary Endpoint			
Peak VO ₂ (mL/min/kg)	-2.1 ± 0.5	-0.5 ± 0.7	.06
Secondary Endpoints			
Diastolic Function (E')	No significant change	No significant change	.32
Diastolic Function (E/E')	No significant change	No significant change	.81
Left Ventricular Ejection Fraction (LVEF)	No significant change	No significant change	.43
Skin Autofluorescence (AGE accumulation)	No significant change	No significant change	.42
NT-proBNP	No significant change	No significant change	.20
NYHA Functional Class	No significant change	No significant change	.73
Minnesota Living with Heart Failure Score	No significant change	No significant change	.38

Experimental Protocols

- 1. Open-Label Study in Diastolic Heart Failure (Little et al., 2005)
- Study Design: A 16-week, open-label, single-center trial.
- Participants: 23 elderly patients (mean age 71 years) with stable diastolic heart failure (ejection fraction >50%).
- Intervention: Alagebrium administered orally at a dose of 420 mg per day.

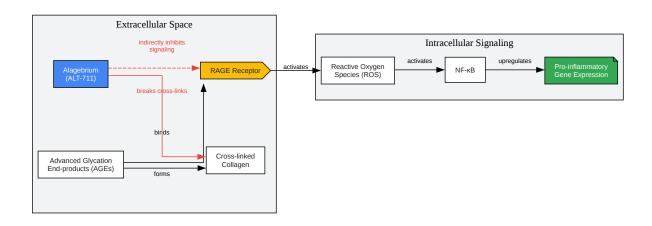


Assessments:

- Primary and Secondary Endpoints: Changes in left ventricular (LV) mass and diastolic function were the key outcomes of interest.
- Imaging: Magnetic resonance imaging (MRI) was used to assess LV ejection fraction and mass. Doppler echocardiography was used to evaluate diastolic filling.
- Functional Capacity: Peak exercise oxygen consumption was measured to assess exercise tolerance.
- Arterial Compliance: Aortic distensibility was evaluated.
- Quality of Life: The Minnesota Living with Heart Failure questionnaire was administered.
- 2. BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure
- Study Design: A 36-week, double-blind, placebo-controlled, randomized, parallel-group, multicenter trial.[7]
- Participants: 102 patients with stable chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction (LVEF) of ≤ 45%.[7]
- Intervention: Patients were randomized to receive either Alagebrium (200 mg twice daily) or a matching placebo.
- Assessments:
 - Primary Endpoint: The primary efficacy endpoint was the change in peak oxygen consumption (VO₂) during exercise testing.[2]
 - Secondary Endpoints: Secondary endpoints included changes in diastolic function (measured by E' and E/E' ratio), systolic function (LVEF), AGE accumulation (measured by skin autofluorescence), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, NYHA functional class, and quality of life (Minnesota Living with Heart Failure Questionnaire).[2]

Visualizations

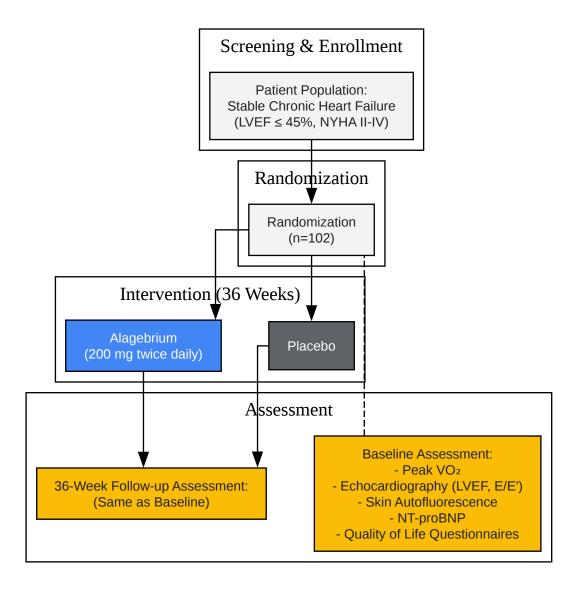




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Caption: Proposed mechanism of action of Alagebrium (ALT-711).





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